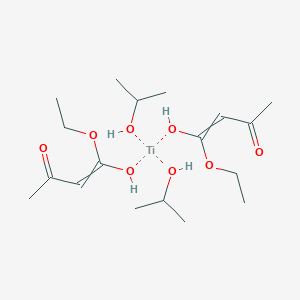
Diisopropoxy-bisethylacetoacetatotitanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropoxy-bisethylacetoacetatotitanate, also known as bis(ethyl 3-oxo-butanoato-O1,O3)bis(2-propanolato)titanium, is a chemical compound with the molecular formula C18H32O8Ti and a molecular weight of 424.31 g/mol . It is commonly used as a chemical intermediate and has applications in various fields, including materials science and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropoxy-bisethylacetoacetatotitanate can be synthesized through the reaction of titanium isopropoxide with ethyl acetoacetate in the presence of isopropanol. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where titanium isopropoxide and ethyl acetoacetate are mixed and reacted under optimized conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Diisopropoxy-bisethylacetoacetatotitanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The isopropoxy and ethyl acetoacetate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include titanium dioxide, lower oxidation state titanium compounds, and substituted titanium complexes .
Scientific Research Applications
Diisopropoxy-bisethylacetoacetatotitanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: The compound is explored for its potential use in biological imaging and as a contrast agent.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in medical implants.
Industry: It is used in the production of coatings, adhesives, and other materials that require titanium-based compounds
Mechanism of Action
The mechanism of action of diisopropoxy-bisethylacetoacetatotitanate involves the coordination of the titanium atom with reactant molecules, leading to the activation of certain functional groups and the initiation of chemical transformations. The titanium atom acts as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
Titanium isopropoxide: Another titanium-based compound used in similar applications.
Titanium tetraisopropoxide: Used as a precursor for titanium dioxide synthesis.
Titanium ethoxide: Used in the production of titanium-based materials.
Uniqueness
Diisopropoxy-bisethylacetoacetatotitanate is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other titanium-based compounds. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C18H36O8Ti |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
4-ethoxy-4-hydroxybut-3-en-2-one;propan-2-ol;titanium |
InChI |
InChI=1S/2C6H10O3.2C3H8O.Ti/c2*1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h2*4,8H,3H2,1-2H3;2*3-4H,1-2H3; |
InChI Key |
VGXVLYVUNHPWMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC(=O)C)O.CCOC(=CC(=O)C)O.CC(C)O.CC(C)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate](/img/structure/B14125713.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14125717.png)
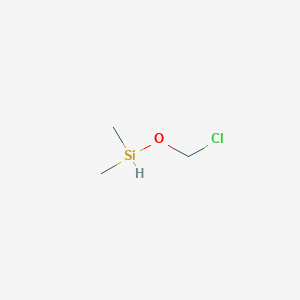
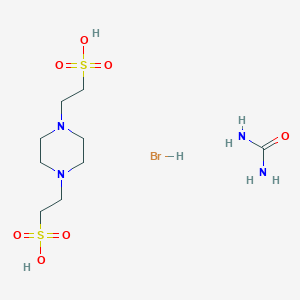
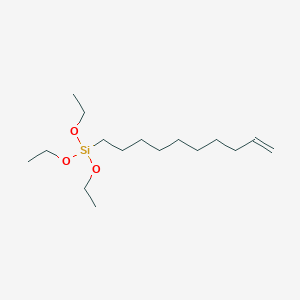
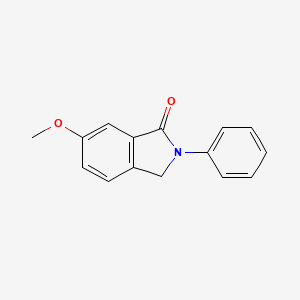
![N-benzyl-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14125777.png)


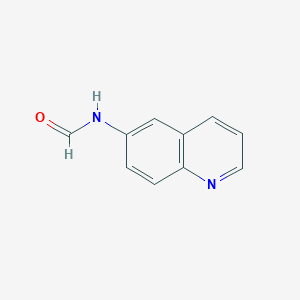

![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![4-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14125812.png)
